molecular formula C7H3F4NO2 B13015609 5-Fluoro-2-(trifluoromethyl)nicotinic acid

5-Fluoro-2-(trifluoromethyl)nicotinic acid

Cat. No.: B13015609
M. Wt: 209.10 g/mol
InChI Key: UVAQJZPGOCLETG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acylation of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis to yield the desired product . The reaction conditions include:

    Acylation: Trifluoroacetyl chloride is reacted with vinyl ethyl ether in the presence of a catalyst at a temperature range of -10 to 30°C for 3 to 7 hours.

    Cyclization: The intermediate product undergoes cyclization to form the pyridine ring.

    Hydrolysis: The final step involves hydrolysis to obtain 5-Fluoro-2-(trifluoromethyl)nicotinic acid.

Industrial Production Methods

For industrial-scale production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and readily available, making the method suitable for large-scale synthesis . The steps include:

    Mixing: A polar organic solvent and an alkaline substance are mixed and cooled to the condensation reaction temperature.

    Reaction: The mixture is then reacted with 1,1-trifluoro-4-amino-3-buten-2-one and 3-methoxy methyl acrylate to obtain the reaction solution.

    Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)nicotinic acid
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)nicotinic acid

Uniqueness

5-Fluoro-2-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H3F4NO2

Molecular Weight

209.10 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3F4NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14)

InChI Key

UVAQJZPGOCLETG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)F

Origin of Product

United States

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